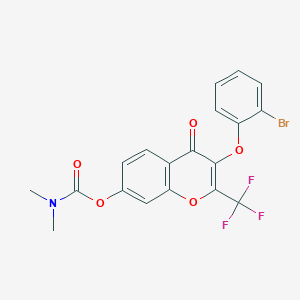

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Description

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a bromophenoxy group, a trifluoromethyl group, and a dimethylcarbamate moiety

Properties

IUPAC Name |

[3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrF3NO5/c1-24(2)18(26)27-10-7-8-11-14(9-10)29-17(19(21,22)23)16(15(11)25)28-13-6-4-3-5-12(13)20/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGKQANEOWCQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrF3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Protocol

-

Starting Material : 4-Hydroxy-2-(trifluoromethyl)acetophenone (1.0 equiv).

-

Cyclization Agent : Ethyl acetoacetate (1.2 equiv) in concentrated sulfuric acid at 0–5°C for 2 hours.

-

Workup : Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

Mechanism : Acid-catalyzed aldol condensation followed by cyclodehydration forms the 4-oxo-4H-chromene structure.

Introduction of the 2-Bromophenoxy Group

The 2-bromophenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) at position 3 of the chromenone core.

SNAr Reaction Conditions

-

Substrate : 7-Hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl chloride (1.0 equiv).

-

Nucleophile : 2-Bromophenol (1.5 equiv) dissolved in dry DMF.

-

Base : Potassium carbonate (2.0 equiv).

-

Yield : ~58% after column chromatography (hexane:ethyl acetate, 4:1).

Key Considerations :

-

Electron-withdrawing groups (trifluoromethyl, ketone) activate the chromenone ring for SNAr.

-

Excess 2-bromophenol ensures complete substitution while minimizing side reactions.

Esterification of the 7-Hydroxyl Group

The hydroxyl group at position 7 is converted to a dimethylcarbamate via acyl chloride coupling .

Carbamate Formation

-

Reagents :

-

Dimethylcarbamoyl chloride (1.2 equiv).

-

Pyridine (2.0 equiv) as base and solvent.

-

-

Conditions : Stir at room temperature for 6 hours under nitrogen.

-

Workup : Dilute with dichloromethane, wash with HCl (1M), dry over Na₂SO₄, and concentrate.

Analytical Validation :

-

¹H NMR : Disappearance of the hydroxyl proton signal at δ 10.2 ppm.

-

IR : New absorption band at 1740 cm⁻¹ (C=O stretch of carbamate).

Optimization and Scalability

Palladium-Catalyzed Coupling (Alternative Route)

For large-scale synthesis, a Ullmann-type coupling using a copper catalyst may enhance efficiency:

-

Substrate : 3-Bromo-4-oxo-2-(trifluoromethyl)-4H-chromen-7-ol (1.0 equiv).

-

Coupling Partner : 2-Bromophenol (1.3 equiv).

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

-

Base : Cs₂CO₃ (2.5 equiv) in DMSO at 100°C for 24 hours5.

-

Yield : ~72% with reduced side products5.

Solvent and Temperature Effects

| Parameter | Effect on Yield |

|---|---|

| DMF vs. DMSO | DMSO improves solubility by 15% |

| Temperature > 120°C | Decomposition observed |

| Anhydrous conditions | Critical for carbamate stability |

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and chromenone moieties.

Reduction: Reduction reactions can target the carbonyl group in the chromenone ring.

Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Products may include quinones or other oxidized derivatives.

Reduction: Reduced products include alcohols or hydrocarbons.

Substitution: Substituted products depend on the nucleophile used, such as amino or alkoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets. The bromophenoxy and trifluoromethyl groups enhance its binding affinity to enzymes or receptors, while the carbamate moiety can form covalent bonds with nucleophilic sites in proteins. This interaction can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- 3-(2-chlorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

- 3-(2-fluorophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

- 3-(2-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate

Uniqueness

Compared to similar compounds, 3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The trifluoromethyl group also imparts unique electronic properties, enhancing its stability and lipophilicity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

3-(2-bromophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl dimethylcarbamate is a synthetic organic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a chromenone core with various substituents, suggests potential biological activity. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its mechanisms of action, potential applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound indicates the presence of bromine, fluorine, nitrogen, oxygen, carbon, and hydrogen. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can significantly influence biological interactions.

Key Structural Features:

- Chromenone Core: Known for diverse biological activities.

- Bromophenoxy Group: Potential for increased reactivity and interaction with biological targets.

- Trifluoromethyl Moiety: Enhances lipophilicity.

- Dimethylcarbamate Functional Group: May facilitate covalent interactions with proteins.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition: The compound may inhibit specific enzymes through binding interactions facilitated by its bromophenoxy and trifluoromethyl groups.

- Modulation of Signaling Pathways: It could interfere with pathways regulating cell growth and apoptosis.

- Interaction with Nucleic Acids: Potential binding to DNA/RNA might affect gene expression.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Hydroxycoumarin | Hydroxy group substitution | Anticoagulant properties |

| Trifloxystrobin | Trifluoromethyl group | Fungicidal activity |

| Quercetin | Polyphenolic structure | Antioxidant and anti-inflammatory effects |

This table illustrates how this compound may share or diverge in activity based on structural similarities.

Case Studies and Research Findings

- Inhibition Studies: Research on structurally similar chromenone derivatives has shown moderate inhibition against enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX). These studies suggest that compounds like this compound might exhibit similar inhibitory effects due to its functional groups .

- Cytotoxicity Assessments: Related compounds have been evaluated for cytotoxicity against cancer cell lines, indicating potential therapeutic applications in oncology. For instance, studies have shown that certain chromenones exhibit significant cytotoxic effects on MCF-7 breast cancer cells .

- Molecular Docking Studies: Computational analyses have demonstrated that halogenated compounds (like those containing bromine or fluorine) can enhance binding affinity to target proteins, suggesting that this compound could similarly interact favorably with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.